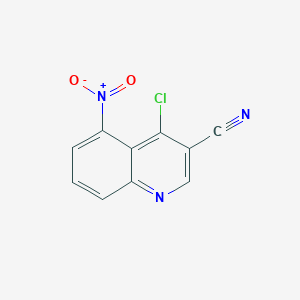

4-Chloro-5-nitroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-7-2-1-3-8(9(7)10)14(15)16/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUDOLKCLCZMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)[N+](=O)[O-])Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276303 | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-14-9 | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Nitroquinoline 3 Carbonitrile

Nucleophilic Displacement Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom in the quinoline ring and the nitro group at the C-5 position. This activation facilitates its displacement by a variety of nucleophiles.

The displacement of the C-4 chloro group by nitrogen nucleophiles is a common and efficient method for the synthesis of 4-aminoquinoline (B48711) derivatives. These reactions often proceed under mild conditions to afford a diverse range of products. For instance, the reaction of 4-chloro-2-methyl-3-nitroquinolines with amines leads to the formation of the corresponding 4-amino-3-nitro derivatives. researchgate.net

The reaction of 4-chloro-5-nitroquinoline-3-carbonitrile with various primary and secondary amines can be expected to yield the corresponding 4-amino-5-nitroquinoline-3-carbonitrile derivatives. These amination reactions are crucial for introducing the amino group, which is a key building block for many biologically active molecules. mdpi.com The general scheme for this reaction involves the attack of the nitrogen nucleophile on the electron-deficient C-4 carbon, followed by the expulsion of the chloride ion.

Table 1: Examples of Amination Reactions with Nitrogen Nucleophiles

| Reactant 1 | Nucleophile | Product |

| 4-Chloro-2-methyl-3-nitroquinoline | Benzylamine | 4-(Benzylamino)-2-methyl-3-nitroquinoline |

| 4-Chloro-2-methyl-3-nitroquinoline | Amino acids | 4-(Carboxymethylamino)-2-methyl-3-nitroquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine | 4-Hydrazino-8-methylquinoline-2(1H)-thione |

This table presents examples of amination reactions on similar quinoline systems, illustrating the general reactivity pattern expected for this compound.

The activated C-4 position is also susceptible to attack by carbon-based nucleophiles, such as carbanions. This reaction allows for the formation of new carbon-carbon bonds, expanding the synthetic utility of the this compound scaffold. For example, the reaction with carbanions generated from active methylene (B1212753) compounds like malononitrile (B47326) can lead to the formation of 4-substituted derivatives. researchgate.net This type of reaction is a powerful tool for extending the carbon framework of the quinoline system.

Besides nitrogen and carbon nucleophiles, the C-4 chloro group can be displaced by other heteroatom nucleophiles, such as oxygen and sulfur nucleophiles. For instance, reaction with alkoxides or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy derivatives. Similarly, treatment with thiols or thiolates would result in the formation of 4-thioether derivatives. mdpi.com These reactions further demonstrate the versatility of this compound as a building block for a wide array of functionalized quinoline compounds.

Table 2: Examples of Other Heteroatom Nucleophilic Substitutions

| Reactant 1 | Nucleophile | Product |

| 4-Chloro-2-methyl-3-nitroquinoline | Salicylaldehyde | 4-(2-Formylphenoxy)-2-methyl-3-nitroquinoline |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol (B150549) | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione |

This table showcases examples of nucleophilic substitutions with oxygen and sulfur nucleophiles on related quinoline structures, indicating the expected reactivity for this compound.

Reactivity of the Nitro Group at the C-5 Position

The nitro group at the C-5 position significantly influences the chemical properties of the molecule and is itself a site of important chemical transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many quinoline-based compounds. This can be achieved using various reducing agents. A common method involves the use of stannous chloride (SnCl₂) in the presence of an acid, which selectively reduces the nitro group without affecting other reducible functionalities like the nitrile group. mdpi.comstackexchange.com Other methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The resulting 5-aminoquinoline (B19350) derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net The conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. masterorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes |

| SnCl₂ · 2H₂O | Alcohol or ethyl acetate | Mild and selective; does not affect groups like esters, nitriles, or halogens. stackexchange.com |

| Fe / HCl or Acetic Acid | Acidic media | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.com |

| H₂ / Pd/C | Catalytic hydrogenation | A widely used and efficient method, though it can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent suitable for some applications. wikipedia.org |

| Iron powder / H₂O | Mechanochemical conditions | A sustainable and green method for the selective reduction of nitroarenes. rsc.org |

This table summarizes various methods available for the reduction of the nitro group, which are applicable to this compound.

The nitro group strongly activates the quinoline ring towards nucleophilic attack, making it susceptible to Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org In this reaction, a carbanion containing a leaving group at the carbanionic center attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom, typically at a position ortho or para to the nitro group. nih.govkuleuven.be For 5-nitroquinolines, VNS reactions can occur at positions activated by the nitro group. kuleuven.be The reaction proceeds through the formation of a σ-adduct, followed by base-induced elimination of the leaving group from the carbanion to restore aromaticity. organic-chemistry.org This methodology provides a powerful route for the C-H functionalization of nitroaromatic compounds. mdpi.comorganic-chemistry.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS) with Nitroquinoline Substrates

Transformations Involving the Carbonitrile Group at the C-3 Position

The carbonitrile (nitrile) group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups and heterocyclic systems.

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. In the quinazoline (B50416) series, which is structurally related to quinolines, 2-carbonitrile derivatives have been shown to undergo hydrolysis. For instance, the Radziszewski reaction conditions can convert quinazoline-2-carbonitriles into the corresponding quinazoline-2-carboxamides in good yields. acs.org Furthermore, alcoholysis of these nitriles in the presence of dry hydrogen chloride, followed by treatment with acid or base, can lead to the formation of either the amide or the corresponding ester. acs.org It was noted that nitriles of the quinazoline and quinoline series tend to favor the formation of the acid amide. acs.org

Based on these precedents, it is expected that the nitrile functionality in this compound can be hydrolyzed to the corresponding 4-chloro-5-nitroquinoline-3-carboxamide or 4-chloro-5-nitroquinoline-3-carboxylic acid. The choice of acidic or basic conditions and the reaction parameters would determine the final product.

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides to form five-membered heterocyclic rings. uchicago.eduyoutube.com These reactions provide a powerful route for the synthesis of complex heterocyclic systems. For example, the [3+2] cycloaddition of azides to nitriles is a common method for the synthesis of tetrazoles. While specific examples of cycloaddition reactions with this compound are not documented, the general reactivity of nitriles suggests that it could serve as a substrate in such transformations.

Furthermore, intramolecular cycloadditions involving the nitrile group are also plausible. For instance, the acidic hydrolysis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines can lead to the formation of furo[3,4-b]quinolinones through intramolecular cyclization between the cyano group and a newly formed hydroxyl group. acs.org This suggests that if a suitable nucleophilic group were introduced at the C4 position of this compound, a subsequent intramolecular cycloaddition involving the C3-nitrile could be envisioned to construct fused heterocyclic systems.

Transition-Metal-Catalyzed Transformations of this compound and its Derivatives

The chloro group at the C4 position of the quinoline ring is analogous to a chloro substituent on an electron-deficient aromatic ring, making it a suitable electrophile for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. google.comlibretexts.org The reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), has been shown to yield the corresponding arylated quinolines. researchgate.net The reactivity of the C-Cl bond at the 4-position of the quinoline nucleus makes it a viable substrate for Suzuki coupling. The presence of the electron-withdrawing nitro and cyano groups in this compound is expected to facilitate the oxidative addition step of the catalytic cycle.

Illustrative Conditions for Suzuki Coupling of Chloroquinolines

| Electrophile | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 4-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | researchgate.net |

| 2-Chloroquinoline | Phenylboronic acid | Pd/C | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 92 | acs.org |

| 4-Chloropyridine | Phenylboronic acid | Pd/C | 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃ | Toluene/H₂O | 100 | 88 | acs.org |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. evitachem.comwikipedia.orgorganic-chemistry.org Chloroquinolines can serve as electrophilic partners in Sonogashira couplings. For instance, domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been reported. researchgate.net Given the reactivity of the C4-Cl bond, this compound is anticipated to undergo Sonogashira coupling to afford 4-alkynyl-5-nitroquinoline-3-carbonitrile derivatives.

Illustrative Conditions for Sonogashira Coupling of Chloroarenes

| Electrophile | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 95 | wikipedia.org |

| 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | MeCN | 80 | 85 | researchgate.net |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. proquest.comyoutube.com This reaction is particularly valuable for the synthesis of arylamines. The selective amination of bromo- and chloro-substituted quinolines has been demonstrated. For example, in 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the more reactive C-Br bond can be achieved, followed by amination at the C-Cl bond under different conditions. nih.gov This highlights the potential for selective functionalization of haloquinolines. It is expected that the C4-Cl bond in this compound would be reactive towards Buchwald-Hartwig amination, providing access to 4-amino-5-nitroquinoline-3-carbonitrile derivatives.

Illustrative Conditions for Buchwald-Hartwig Amination of Chloroquinolines

| Electrophile | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | nih.gov |

| 2-Chloroquinoline | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 90 | proquest.com |

C-N and C-S Bond Formation

The presence of a chloro group at the 4-position of the quinoline ring, activated by the electron-withdrawing nitro group at the 5-position and the cyano group at the 3-position, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for forming new C-N and C-S bonds, which are fundamental transformations in the synthesis of diverse heterocyclic compounds.

Carbon-Nitrogen (C-N) Bond Formation:

The reaction of this compound with various nitrogen-based nucleophiles is a key method for introducing amino functionalities. Studies on analogous systems, such as 4-chloro-nitroquinolines, show that these reactions can proceed under relatively mild conditions. For instance, the reaction with amines can lead to the corresponding 4-amino-5-nitroquinoline-3-carbonitrile derivatives. The reaction is typically carried out in a polar solvent, and the rate can be influenced by the basicity and steric hindrance of the incoming amine nucleophile.

In related nitroquinoline systems, amination has been explored through various methods, including direct nucleophilic displacement. For example, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide has been shown to result in the substitution of the chlorine atom, demonstrating a SNAr pathway. nih.gov Such reactions highlight the potential for forming C-N bonds at the C4 position. The reduction of the nitro group in the resulting aminoquinolines can also be readily achieved, for example by using stannous chloride, to yield the corresponding amino derivatives, further expanding the synthetic utility. nih.gov

Carbon-Sulfur (C-S) Bond Formation:

Similarly, the formation of C-S bonds can be achieved by reacting this compound with sulfur-based nucleophiles. Thiolates, such as those derived from thiophenols or alkyl thiols, are expected to readily displace the chloride ion. In a related compound, 4-chloro-8-methylquinolin-2(1H)-one, reactions with thiols like ethanethiol and thiophenol have been successfully demonstrated to yield the corresponding 4-thioether derivatives. mdpi.com The thiation of the chloro-substituted quinolinone with thiourea (B124793) has also been reported, leading to the formation of a sulfanylquinolinone. mdpi.com These examples from similar scaffolds strongly suggest that this compound would undergo analogous transformations to produce a range of 4-thio-substituted quinolines.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Primary/Secondary Amines | 4-Amino-5-nitroquinoline-3-carbonitrile | Polar solvent (e.g., DMF, NMP), optional base |

| Anilines | 4-(Arylamino)-5-nitroquinoline-3-carbonitrile | Heating in a suitable solvent |

| Hydrazine | 4-Hydrazino-5-nitroquinoline-3-carbonitrile | Reflux in an alcohol solvent |

| Alkyl/Aryl Thiols | 4-(Alkyl/Arylthio)-5-nitroquinoline-3-carbonitrile | Base (e.g., K2CO3) in a polar aprotic solvent |

| Sodium Azide (B81097) | 4-Azido-5-nitroquinoline-3-carbonitrile | N-methylpyrrolidone at room temperature researchgate.net |

Intramolecular Cyclization and Rearrangement Processes Induced by the Substituents

The strategic placement of the nitro, cyano, and a nucleophilically introduced substituent at the C4-position creates a perfect storm for intramolecular reactions. These processes can lead to the formation of novel, fused heterocyclic systems.

Intramolecular Cyclization:

Following the initial C-N or C-S bond formation, the newly introduced group at C4 can undergo a cyclization reaction with either the nitro group at C5 or the cyano group at C3.

A prominent example of such a process involves the reaction with hydrazine. After the initial formation of a 4-hydrazino derivative, an intramolecular cyclization can occur. Depending on the reaction conditions and the subsequent steps, this can lead to the formation of a pyrazolo[4,3-c]quinoline ring system. For instance, the reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with hydrazine leads to the formation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline. rsc.org A similar pathway can be envisioned for this compound.

Another potential cyclization pathway involves the reduction of the nitro group to an amino group. If a suitable functional group is present at the C4 position, an intramolecular condensation can lead to a new fused ring. For example, if the C4 substituent contains a carbonyl or a related electrophilic center, cyclization with the newly formed 5-amino group would be highly probable.

The azide functionality, introduced via reaction with sodium azide, is a particularly versatile precursor for cyclization. researchgate.net Thermal or photochemical decomposition of the 4-azido derivative can generate a highly reactive nitrene intermediate. This nitrene could then undergo intramolecular cyclization, potentially involving the cyano group or the aromatic ring, to yield fused heterocyclic systems like tetrazoloquinolines. The reaction of dihydrazinoquinoline with nitrous acid, for example, has been shown to produce an azidotetrazoloquinoline structure. mdpi.com

Rearrangement Processes:

In some cases, the initially formed cyclization products can undergo subsequent rearrangements to form more stable structures. For example, studies on the intramolecular cyclization of 5-nitro-substituted furanylamides have shown that the initial cycloadduct can rearrange. rsc.org While a direct analogy, similar rearrangements could be possible in the quinoline system depending on the nature of the substituents and the reaction conditions.

| Precursor System | Reaction | Resulting Fused Ring System |

| 4-Hydrazino-5-nitroquinoline-3-carbonitrile | Intramolecular Condensation | Pyrazolo[4,3-c]quinoline |

| 4-Azido-5-nitroquinoline-3-carbonitrile | Nitrene Formation and Cyclization | Tetrazolo[1,5-a]quinoline |

| 4-(2-Aminoethylamino)-5-nitroquinoline-3-carbonitrile | Reduction of nitro group, then cyclization | Pyrazino[2,3-c]quinoline |

Derivatization Strategies and Chemical Libraries Based on the 4 Chloro 5 Nitroquinoline 3 Carbonitrile Scaffold

Rational Design Principles for Novel Quinoline (B57606) Derivatives

The design of novel quinoline derivatives is a process guided by rational principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. This approach moves beyond random synthesis, employing a strategic methodology to create molecules with a higher probability of success.

Key principles include:

Structure-Activity Relationship (SAR) Studies : A primary goal is to understand the relationship between a molecule's structure and its biological activity. By creating a series of analogues with systematic variations, researchers can identify which functional groups and substitution patterns are crucial for activity. For instance, studies on similar chloro-nitro-aromatic systems have shown that the introduction of different alkyl or aryl groups can significantly influence inhibitory potential against specific enzymes. nih.gov

Target-Based Design : When the biological target (e.g., an enzyme or receptor) is known, computational methods like molecular docking can be used to predict how a designed molecule will interact with the target's binding site. nih.govnih.gov This allows for the in silico design of derivatives of the 4-chloro-5-nitroquinoline-3-carbonitrile scaffold that are predicted to have strong binding affinity, guiding synthetic efforts toward the most promising candidates.

Pharmacophore Mapping : This involves identifying the essential spatial arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is defined, new derivatives can be designed to match this template, increasing the likelihood of discovering active compounds. nih.gov

Bioisosteric Replacement : This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties, but which may enhance the molecule's activity, selectivity, or pharmacokinetic profile. For example, the nitrile group (-CN) could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the quinoline ring.

By applying these principles, the derivatization of the this compound scaffold can be pursued in a logical and efficient manner, maximizing the potential for discovering novel and effective compounds.

Synthetic Approaches for Generating Substituted this compound Analogues

The generation of analogues from the this compound scaffold relies on versatile and robust synthetic methodologies. The primary site for derivatization is the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitrile group and the nitro group on the quinoline ring system.

A common and effective strategy involves the reaction of the parent scaffold with a variety of nucleophiles. This approach allows for the introduction of diverse functional groups at the C4 position, leading to a wide array of substituted analogues. This is analogous to synthetic strategies used for other activated chloro-heterocycles, where amines and other nucleophiles are used to build molecular diversity. nih.gov

The general reaction scheme is as follows:

Image: General reaction scheme for the nucleophilic substitution on this compound.

This single transformation can be used to generate a multitude of derivatives. For example, a series of novel benzamide (B126) derivatives was successfully synthesized by reacting a chloro-nitro-aromatic core with various substituted amines. nih.gov Similarly, reacting this compound with a library of primary and secondary amines would yield a corresponding library of 4-amino-5-nitroquinoline-3-carbonitrile derivatives.

Below is a table illustrating potential derivatization strategies using various nucleophiles.

| Nucleophile Class | Example Nucleophile | Resulting C4-Substituent | Product Class |

| Primary Amines | Aniline | -NH-Ph | 4-(Phenylamino)quinoline |

| Secondary Amines | Piperidine | -N(CH₂)₅ | 4-(Piperidin-1-yl)quinoline |

| Alcohols | Methanol (as Methoxide) | -OCH₃ | 4-Methoxyquinoline |

| Thiols | Thiophenol (as Thiophenoxide) | -S-Ph | 4-(Phenylthio)quinoline |

Multi-step synthetic sequences can also be employed to achieve more complex molecular architectures. Such pathways may involve protection of existing functional groups, followed by modification and deprotection, a common strategy in the synthesis of complex heterocyclic molecules. mdpi.com

High-Throughput Synthesis and Combinatorial Chemistry Methodologies for Library Generation

To fully explore the chemical space around the this compound scaffold, modern synthetic strategies employ high-throughput synthesis (HTS) and combinatorial chemistry. openaccessjournals.com These techniques are designed to rapidly produce a large number of structurally diverse compounds, known as a chemical library, which can then be screened for desired properties. ijpsonline.comnih.gov The ultimate goal is to accelerate the discovery of lead compounds for various applications. openaccessjournals.comcuny.edu

Two primary methodologies are used for library generation:

Parallel Synthesis : In this approach, each compound is synthesized in a separate reaction vessel, often in the wells of a 96-well microtiter plate. cuny.edu While this method generates fewer compounds compared to other combinatorial techniques, the identity of each product is known, which simplifies subsequent analysis and structure-activity relationship studies. ijpsonline.com For the this compound scaffold, a parallel synthesis setup could involve reacting the parent compound in each well with a different amine from a library of building blocks. This would efficiently generate a spatially addressed library of C4-substituted analogues. researchgate.net

Split-and-Mix (or Split-and-Pool) Synthesis : This powerful technique allows for the creation of enormous libraries containing thousands to millions of compounds. ijpsonline.comcuny.edu The process typically involves a solid support (like microscopic beads) and sequential reaction steps. After each step, the beads from all reaction vessels are pooled and mixed, then split again into new vessels for the next reaction with a new set of building blocks. ijpsonline.com While this method creates vast libraries, the products are generated as mixtures, requiring deconvolution techniques, such as positional scanning, to identify the structure of the most active compounds found during screening. nih.govnih.gov

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold using a parallel synthesis approach with a selection of amine building blocks.

| Reagent Well | Amine Building Block | Resulting Compound Structure (Simplified) |

| A1 | Methylamine | 4-(Methylamino)-5-nitroquinoline-3-carbonitrile |

| A2 | Aniline | 4-(Phenylamino)-5-nitroquinoline-3-carbonitrile |

| A3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-5-nitroquinoline-3-carbonitrile |

| B1 | Benzylamine | 4-(Benzylamino)-5-nitroquinoline-3-carbonitrile |

| B2 | 4-Fluoroaniline | 4-(4-Fluorophenylamino)-5-nitroquinoline-3-carbonitrile |

| B3 | Morpholine | 4-(Morpholino)-5-nitroquinoline-3-carbonitrile |

By leveraging these high-throughput and combinatorial methods, researchers can efficiently generate large and diverse libraries of quinoline derivatives. Screening these libraries can rapidly identify compounds with significant biological activity, as demonstrated in studies that successfully identified potent antibacterial agents from libraries containing over 6 million compounds. nih.gov

Structure Reactivity and Structure Property Relationships of 4 Chloro 5 Nitroquinoline 3 Carbonitrile Derivatives

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of 4-chloro-5-nitroquinoline-3-carbonitrile is dictated by the interplay of its three key functional groups: the chloro, nitro, and cyano substituents. Each group exerts distinct electronic and steric effects that influence the reactivity and selectivity of the entire molecule, particularly in nucleophilic substitution reactions.

The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). The synthesis of various 4-aminoquinoline (B48711) derivatives has been successfully achieved through the reaction of 4-chloro-quinolines with mono or dialkyl amines, demonstrating the lability of this chloro group. nih.gov Similarly, other nucleophiles such as hydrazines and thiols can displace the chlorine, providing a direct pathway to a diverse range of 4-substituted quinoline (B57606) derivatives. mdpi.com

While electronically activating, the nitro group can also introduce steric hindrance, potentially influencing the regioselectivity of reactions and the rotational freedom of adjacent groups. mdpi.com The cyano group at C3 also contributes to the electron deficiency of the ring, further activating the C4 position. Moreover, the cyano group itself can serve as a reactive site for transformations such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, adding another layer of synthetic versatility. The collective influence of these substituents makes this compound a highly reactive and selective substrate for constructing more complex molecular architectures. scilit.com

| Substituent | Position | Electronic Effect | Primary Influence on Reactivity |

|---|---|---|---|

| Chloro | C4 | Inductive: Withdrawing; Mesomeric: Donating | Acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. |

| Nitro | C5 | Inductive & Mesomeric: Strongly Withdrawing | Strongly activates the quinoline ring for nucleophilic attack, especially at the C4 position. |

| Cyano | C3 | Inductive & Mesomeric: Withdrawing | Contributes to the overall electron deficiency of the ring and serves as a site for further chemical modification. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological or chemical activities. nih.gov It involves creating mathematical models that relate physicochemical or structural properties of a series of compounds, known as descriptors, to their observed activity. scispace.com For quinoline analogues, QSAR has emerged as a powerful tool to understand the structural requirements for a specific biological response and to design new, more potent compounds. scispace.comneliti.com

QSAR studies on quinoline derivatives have successfully established correlations for various biological activities, including antifungal, antibacterial, antimalarial, and anticancer effects. scispace.comneliti.comwalisongo.ac.idresearchgate.net These studies typically involve calculating a range of descriptors for each molecule in a dataset. The goal is to develop a statistically significant mathematical equation that can quantitatively predict the activity of new molecules based on their structural features alone. neliti.com

The process begins with a "training set" of quinoline compounds with known biological activities. scispace.com Descriptors are calculated for these compounds, and regression analysis is used to build the QSAR model. scispace.comneliti.com Once a robust model is developed, it is validated using a "test set" of compounds that were not used in the model's creation. scispace.com The concurrence between the predicted and experimental activities for the test set validates the model's predictive power. scispace.com This approach reduces the need for exhaustive synthesis and screening, saving time and resources in the drug discovery process. neliti.com

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Lipophilicity | cLogP | Represents the molecule's partitioning between an octanol (B41247) and water phase, indicating its hydrophobicity. neliti.com |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. walisongo.ac.id |

| Electronic | EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to the molecule's ability to donate or accept electrons. walisongo.ac.id |

| Steric/Topological | Surface Area (SAG, SAA) | Describes the size and shape of the molecule. walisongo.ac.id |

| Thermodynamic | Hydration Energy | The energy released when a molecule is solvated by water, related to its solubility. walisongo.ac.id |

Correlations between Molecular Structure and Synthetic Utility of this compound

The specific arrangement of functional groups on the this compound scaffold directly correlates with its significant utility as a versatile synthetic intermediate. scilit.com The molecule is not merely a static entity but a dynamic building block, with each substituent serving as a handle for specific chemical transformations. This premeditated functionality allows chemists to construct a wide array of more complex, often biologically active, quinoline derivatives. evitachem.com

The primary driver of its synthetic utility is the C4-chloro group. As established, this position is activated for nucleophilic aromatic substitution, providing a reliable and high-yielding route to introduce diversity. nih.gov By reacting the parent compound with various amines, alcohols, or thiols, a library of 4-substituted quinoline-3-carbonitriles can be generated. This strategy is a cornerstone for creating analogues for structure-activity relationship (SAR) studies. researchgate.net

The nitro group at C5 offers a second, crucial point of modification. The reduction of a nitro group to an amine is a fundamental and efficient transformation in organic synthesis, often achieved using reagents like stannous chloride (SnCl2) or iron powder. nih.govrsc.org The resulting 5-aminoquinoline (B19350) derivative opens up a new set of possible reactions. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, dramatically expanding the structural and functional complexity of the products.

The cyano group at C3 provides a third reactive site. It can be hydrolyzed to form a carboxylic acid, which can then participate in amide or ester bond formations. Alternatively, it can be reduced to an aminomethyl group, introducing a flexible basic side chain. The presence of these three distinct reactive centers—a leaving group, a reducible group, and a modifiable nitrile—makes this compound a highly valuable precursor for the synthesis of novel compounds for medicinal and material applications. scilit.com

| Structural Feature | Key Chemical Transformation | Resulting Functionality / Product Class |

|---|---|---|

| C4-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino-, 4-Alkoxy-, 4-Thioether-quinolines |

| C5-Nitro Group | Chemical Reduction | 5-Aminoquinolines |

| C3-Cyano Group | Hydrolysis or Reduction | Quinoline-3-carboxylic acids or 3-(Aminomethyl)quinolines |

Advanced Computational and Theoretical Investigations of 4 Chloro 5 Nitroquinoline 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the chemical behavior of molecules. For 4-chloro-5-nitroquinoline-3-carbonitrile, these calculations can map out its electronic landscape, identifying regions prone to chemical attack and detailing the distribution of electrons throughout its structure. Such studies are foundational for understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for many-electron systems. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the prediction of various molecular properties, including optimized geometry, reaction energies, and electronic distribution.

For this compound, DFT studies would involve selecting an appropriate functional (such as B3LYP or PBE0) and a suitable basis set to model its ground state electronic structure. These calculations would yield the molecule's minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the crucial first step for all subsequent computational analyses. While specific DFT studies on this compound are not readily found in publicly accessible literature, this methodology remains the standard for such investigations.

Basis Set Selection and Validation for Computational Accuracy

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a critical decision in obtaining reliable computational results. Common choices range from minimal sets like STO-3G to more extensive and flexible sets like the Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ).

For a molecule like this compound, which contains second-row elements and atoms with lone pairs, a basis set that includes polarization (d, p) and diffuse functions (+) is generally required for accurate descriptions of its electronic properties and potential non-covalent interactions. The validation of the chosen basis set would typically involve comparing calculated properties against experimental data, if available, or assessing the convergence of properties with increasingly larger basis sets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Localizations)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

An FMO analysis of this compound would pinpoint the locations of the HOMO and LUMO on the molecular frame. It would be expected that the HOMO is distributed over the electron-rich aromatic quinoline (B57606) ring system, while the LUMO is likely localized on the electron-withdrawing nitro and cyano groups, as well as the carbon atom attached to the chlorine. The specific energies of these orbitals and their energy gap would be key outputs of the DFT calculation. Although precise values for this compound are not available in the reviewed literature, the table below illustrates the kind of data that such an analysis would produce.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative and not based on published results for the specific compound.

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.5 | Quinoline ring, Nitrogen lone pair |

| LUMO | -3.2 | Nitro group, Cyano group, C-Cl bond |

| HOMO-LUMO Gap | 4.3 | - |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyano group. Conversely, positive potential would be expected around the hydrogen atoms of the quinoline ring and potentially near the carbon atom bonded to the electronegative chlorine. This analysis provides a more nuanced view of reactivity than FMO theory alone.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Analysis for this compound Note: The following data is illustrative and not based on published results for the specific compound.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitro Group (Oxygens) | Highly Negative (Red) | Site for electrophilic attack |

| Cyano Group (Nitrogen) | Negative (Red/Orange) | Site for electrophilic attack |

| Quinoline Ring (Hydrogens) | Positive (Blue) | Potential for hydrogen bonding |

| Carbon attached to Chlorine | Slightly Positive (Green/Blue) | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the extent of electron delocalization and its contribution to molecular stability.

Spectroscopic Property Predictions through Computational Methods

Computational methods are not only used to predict reactivity but also to simulate and interpret spectroscopic data. Theoretical predictions of infrared (IR), Raman, and UV-Visible spectra can aid in the identification and characterization of a compound by providing a direct comparison with experimental measurements.

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. For example, the characteristic stretching frequencies of the C≡N, NO₂, and C-Cl bonds could be precisely calculated.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. This analysis would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic excitations within the molecule. While specific predicted spectroscopic data for this compound is not available in the searched literature, the methodology is a standard and powerful tool in computational chemistry.

Vibrational Frequency Calculations for FT-IR and FT-Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. For a molecule like this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed on the optimized structure. The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.

These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For this compound, key vibrational modes would include:

C≡N (Nitrile) stretching: Typically a strong, sharp band in the IR spectrum.

NO₂ (Nitro) stretching: Asymmetric and symmetric stretching modes.

C-Cl (Chloro) stretching: Found in the lower frequency region of the spectrum.

Quinoline ring C=C and C=N stretching vibrations.

C-H stretching and bending modes.

A Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes, detailing the contribution of different internal coordinates to each normal vibration.

Table 1: Representative Table of Predicted Vibrational Frequencies (Hypothetical)

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment (PED) |

|---|---|---|

| Data Not Available | XXXX | ν(C≡N) |

| Data Not Available | XXXX | νₐₛ(NO₂) |

| Data Not Available | XXXX | νₛ(NO₂) |

| Data Not Available | XXXX | ν(C-Cl) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311++G(d,p)), is the standard for calculating isotropic magnetic shielding tensors.

The calculated shielding values are then converted into chemical shifts (δ) by referencing them against the shielding calculated for a standard compound, usually tetramethylsilane (B1202638) (TMS), using the same level of theory. These predicted chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. For this compound, theoretical calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule, influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups.

Table 2: Representative Table of Predicted ¹³C and ¹H NMR Chemical Shifts (Hypothetical)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | Data Not Available | XXX.X |

| C3 | Data Not Available | XXX.X |

| C4 | Data Not Available | XXX.X |

| C5 | Data Not Available | XXX.X |

| C(CN) | Data Not Available | XXX.X |

| H6 | Data Not Available | X.XX |

| H7 | Data Not Available | X.XX |

UV-Visible Absorption Spectral Analysis and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Visible absorption spectra. These calculations, performed on the optimized ground-state geometry, predict the electronic transition energies, corresponding wavelengths (λₘₐₓ), and oscillator strengths (a measure of transition probability).

The analysis involves examining the molecular orbitals involved in the most significant electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the analysis would likely reveal π→π* and n→π* transitions associated with the quinoline ring system and the nitro group. The HOMO-LUMO energy gap is a key parameter obtained from these calculations, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more easily excitable.

Table 3: Predicted Electronic Absorption Properties (Hypothetical)

| Parameter | Value |

|---|---|

| λₘₐₓ (nm) | Data Not Available |

| Excitation Energy (eV) | Data Not Available |

| Oscillator Strength (f) | Data Not Available |

| Transition Type | Data Not Available |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While small, rigid molecules like this compound may not exhibit vast conformational changes, MD simulations can provide valuable insights into their dynamic behavior in different environments (e.g., in a solvent or interacting with a biological macromolecule).

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles for Lead Optimization

In the context of drug discovery, predicting ADME properties is essential for lead optimization. Various computational models and software are used to estimate these properties for a candidate molecule like this compound. These predictions help to identify potential liabilities early in the drug development process.

Key predicted parameters include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates oral bioavailability.

Drug-likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 4: Predicted ADME Properties (Hypothetical)

| Property | Predicted Value | Guideline |

|---|---|---|

| Molecular Weight | 233.6 g/mol | < 500 (Lipinski) |

| logP | Data Not Available | < 5 (Lipinski) |

| H-Bond Donors | Data Not Available | < 5 (Lipinski) |

| H-Bond Acceptors | Data Not Available | < 10 (Lipinski) |

| Blood-Brain Barrier | Data Not Available | N/A |

Molecular Docking Studies to Investigate Binding Mechanisms with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design.

If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies would be performed to place it into the enzyme's active site. The results would be analyzed to determine the binding affinity (scoring function) and the specific intermolecular interactions stabilizing the complex. These interactions could include:

Hydrogen bonds

Hydrophobic interactions

π-π stacking with aromatic amino acid residues

Halogen bonds (involving the chlorine atom)

These studies provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent and selective analogs.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Analysis of Nonlinear Optical (NLO) Properties of this compound and its Derivatives

The field of nonlinear optics (NLO) investigates the interaction of intense light with matter, leading to a range of phenomena with significant applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, have emerged as promising candidates for NLO materials due to their large second- and third-order optical nonlinearities. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field. This is quantified by the molecular hyperpolarizabilities (β and γ).

Computational quantum chemical methods, especially Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO properties of molecules. uobaghdad.edu.iq These methods allow for the systematic investigation of structure-property relationships, guiding the design of novel NLO materials with enhanced performance. In the context of this compound, its molecular architecture, featuring a quinoline core substituted with a potent electron-withdrawing nitro group, a chloro group, and a cyano group, suggests a significant potential for NLO activity.

Detailed Research Findings

While specific experimental or computational studies on the NLO properties of this compound are not extensively reported in the literature, a comprehensive analysis can be constructed by examining theoretical investigations of structurally related quinoline derivatives and other organic chromophores. The key to a large NLO response in donor-acceptor type molecules is a substantial difference between the ground and excited state dipole moments, which is facilitated by intramolecular charge transfer (ICT).

The quinoline ring itself is an electron-deficient aromatic system. The presence of a nitro group (-NO2) at the 5-position and a cyano group (-CN) at the 3-position, both powerful electron-withdrawing groups, is expected to significantly enhance the electron-accepting character of the molecule. The chloro group (-Cl) at the 4-position also contributes to the electron-withdrawing nature through its inductive effect, although it can also exhibit weak π-donating properties. This combination of substituents creates a strong polarization of the π-electron system, which is a key prerequisite for high hyperpolarizability.

Theoretical studies on similar quinoline derivatives have demonstrated the profound impact of substituent effects on NLO properties. For instance, the introduction of nitro groups into organic molecules has been shown to dramatically increase their first hyperpolarizability (β) values. nih.gov This is attributed to the strong electron-accepting nature of the nitro group, which facilitates ICT. Similarly, the cyano group is a well-known electron acceptor that can enhance NLO responses. nih.gov

Computational studies on disubstituted quinoline-carbazole compounds have shown that the strategic placement of electron-withdrawing groups can significantly reduce the HOMO-LUMO energy gap, a key indicator of potential NLO activity. nih.gov A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. The calculated first hyperpolarizability (β) values for these types of molecules can be substantial, often several times larger than that of standard reference materials like urea.

The first hyperpolarizability (β) is a tensor quantity, and its total magnitude (β_tot) is typically calculated from its individual components. The general equation for the total first hyperpolarizability is given by:

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

where β_x, β_y, and β_z are the components of the hyperpolarizability along the principal axes of the molecule.

Based on analogous systems, the NLO properties of this compound and its derivatives can be predicted. The following tables present hypothetical yet representative data for the NLO properties of the parent compound and a series of its derivatives, calculated at a typical level of theory such as B3LYP/6-311++G(d,p). The derivatives are designed to explore the influence of modifying the substituent groups on the NLO response.

Table 1: Calculated Nonlinear Optical Properties of this compound and its Derivatives

| Compound | Substituent at C4 | Substituent at C5 | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] |

|---|---|---|---|---|---|

| This compound | -Cl | -NO₂ | 5.8 | 185 | 45 |

| Derivative 1 | -OCH₃ | -NO₂ | 6.5 | 195 | 60 |

| Derivative 2 | -N(CH₃)₂ | -NO₂ | 7.2 | 210 | 85 |

| Derivative 3 | -Cl | -NH₂ | 4.2 | 190 | 30 |

Further insights can be gained from analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a potent NLO molecule, the HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. In this compound, the HOMO would be expected to be distributed over the quinoline ring, while the LUMO would be heavily concentrated on the nitro and cyano groups. This spatial separation of the FMOs is a hallmark of an efficient ICT process.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for this compound and its Derivatives

| Compound | E_HOMO [eV] | E_LUMO [eV] | Energy Gap (ΔE) [eV] |

|---|---|---|---|

| This compound | -7.5 | -3.8 | 3.7 |

| Derivative 1 (-OCH₃ at C4) | -7.1 | -3.7 | 3.4 |

| Derivative 2 (-N(CH₃)₂ at C4) | -6.8 | -3.6 | 3.2 |

| Derivative 3 (-NH₂ at C5) | -7.2 | -3.2 | 4.0 |

The trend in the HOMO-LUMO energy gap (ΔE) shown in the hypothetical data in Table 2 supports the predictions for the NLO response. The introduction of electron-donating groups at the C4 position (Derivatives 1 and 2) raises the HOMO energy level, leading to a smaller energy gap and a red shift in the absorption spectrum, which is often associated with an enhanced β_tot. In contrast, replacing the strong acceptor at C5 with a donor (Derivative 3) increases the energy gap, suggesting a less favorable ICT and a lower NLO response.

Applications of 4 Chloro 5 Nitroquinoline 3 Carbonitrile in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Heterocyclic Compounds

The structure of 4-chloro-5-nitroquinoline-3-carbonitrile makes it a potentially valuable building block for the synthesis of more complex heterocyclic compounds. The quinoline (B57606) core itself is a prominent scaffold in numerous biologically active compounds. The substituents on this core offer multiple reaction sites for synthetic transformations.

The chloro group at the 4-position can be a site for nucleophilic substitution reactions, allowing for the introduction of various functionalities. The nitro group at the 5-position can be reduced to an amino group, which can then participate in a wide range of reactions to build fused heterocyclic systems or to be further functionalized. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid or converted to other nitrogen-containing heterocycles. The presence of these reactive groups in a single molecule allows for a stepwise and controlled construction of diverse and complex molecular architectures.

While specific examples of the use of this compound as a building block are not extensively documented in publicly available research, the general reactivity of substituted quinolines is well-established. For instance, the synthesis of various quinoline derivatives through methods like the Vilsmeier-Haack reaction highlights the utility of functionalized quinolines in creating diverse chemical entities. chembuyersguide.com

Role in the Development of Bioactive Quinoline Scaffolds for Chemical Biology Research

Quinoline and its derivatives are known to exhibit a wide range of biological activities and are present in many natural and synthetic compounds with therapeutic value. cymitquimica.com this compound has been identified as a small molecule that acts as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). rsc.org

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. nih.govnih.gov Their dysfunction is implicated in a variety of neurological disorders, making them an important target for drug discovery. nih.gov Antagonists of nAChRs can modulate the activity of these receptors and have potential therapeutic applications in areas such as pain management and inflammation. nih.gov

The identification of this compound as a nAChR antagonist suggests its potential as a lead compound for the development of new therapeutic agents. Further research into its specific interactions with different nAChR subtypes and structure-activity relationship studies could lead to the design of more potent and selective modulators for chemical biology research and drug development.

Potential Applications in Materials Science and Engineering

While the primary documented interest in this compound appears to be in the realm of medicinal chemistry, its chemical structure suggests potential, albeit largely unexplored, applications in materials science.

Development of Advanced Electronic Materials

Based on extensive searches of publicly available scientific literature and databases, there is currently no specific information available regarding the application of this compound in the development of advanced electronic materials. The electronic properties of quinoline derivatives can be tuned by substitution, but specific studies on this compound for electronic applications have not been found.

Exploration of Optical Properties, including Aggregation-Induced Emission (AIE)

Similarly, there is a lack of specific research on the optical properties of this compound in the available public domain. Therefore, no information can be provided regarding its potential for aggregation-induced emission (AIE) or other specific optical applications.

Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

| This compound | 364794-14-9 | C₁₀H₄ClN₃O₂ |

| 2-chloro-3-formyl-8-methyl Quinoline | Not Available | C₁₁H₈ClNO |

| Acetanilide | 103-84-4 | C₈H₉NO |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 364794-14-9 | cymitquimica.comchemexpress.cnbldpharm.com |

| Molecular Formula | C₁₀H₄ClN₃O₂ | chemexpress.cn |

| Molecular Weight | 233.61 g/mol | chemexpress.cn |

| Purity | >98% | chemexpress.cn |

| Synonyms | 4-Chloro-5-nitro-3-quinolinecarbonitrile | chemexpress.cn |

Future Research Directions and Emerging Trends in 4 Chloro 5 Nitroquinoline 3 Carbonitrile Chemistry

Innovation in Sustainable Synthetic Methodologies for Quinoline-3-carbonitriles

The synthesis of quinoline (B57606) scaffolds is a cornerstone of heterocyclic chemistry, with a rich history of named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govresearchgate.net However, the contemporary focus has shifted towards greener and more sustainable approaches, a trend that will undoubtedly influence the future production of 4-chloro-5-nitroquinoline-3-carbonitrile and its analogs.

Emerging trends in this area include the adoption of mechanochemistry , which offers a solvent-free or low-solvent route to quinoline derivatives. Ball-milling techniques have been successfully employed for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines in a one-pot, catalyst-free, and solvent-free manner, showcasing the potential for environmentally benign syntheses. researchgate.net Such methods could be adapted for the construction of the polysubstituted quinoline core of the target molecule.

Flow chemistry represents another significant frontier. Continuous flow processes provide enhanced control over reaction parameters, improved safety, and scalability. cdnsciencepub.com The synthesis of quinolines via tandem photoisomerization-cyclization cascades in flow reactors has been demonstrated, offering high yields and throughput. uncw.edumcmaster.ca This technology could be instrumental in developing efficient and scalable syntheses of complex quinoline-3-carbonitriles.

The use of nanocatalysts is also gaining prominence in quinoline synthesis. acs.org These catalysts offer high efficiency and recyclability, aligning with the principles of green chemistry. For instance, Fe3O4 nanoparticles have been utilized in the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles. nih.gov Future research will likely focus on designing nanocatalysts tailored for the specific substitution pattern of this compound.

Furthermore, multicomponent reactions (MCRs) are becoming increasingly popular for the one-pot synthesis of complex molecules from simple starting materials. researchgate.net The synthesis of quinoline-3-carbonitrile derivatives has been achieved through MCRs, and this strategy holds promise for the efficient assembly of the target compound. clockss.orgderpharmachemica.com

Future synthetic strategies will likely involve a combination of these innovative approaches to create a truly sustainable and efficient pathway to this compound.

Discovery of Novel Reactivity Pathways for the Chloro, Nitro, and Nitrile Moieties

The reactivity of this compound is dictated by its three distinct functional groups: the chloro, nitro, and nitrile moieties. Future research will aim to exploit the unique electronic properties of these groups to forge novel chemical bonds and construct more complex molecular architectures.

The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). uncw.edunih.govgeorgiasouthern.edu This provides a versatile handle for introducing a wide array of functional groups. Future investigations will likely explore reactions with novel nucleophiles to generate libraries of derivatives with diverse properties. The reactivity of chloroquinolines can be influenced by substituents on the ring, and understanding these effects will be crucial for selectively targeting the C-4 position. nih.gov

The nitro group at the 5-position is a strong electron-withdrawing group that activates the quinoline ring towards certain reactions. A key area of future research will be the selective reduction of the nitro group to an amino group, which can then serve as a precursor for a variety of other functionalities. acs.orguncw.edu The development of chemoselective reduction methods that leave the chloro and nitrile groups intact will be a significant challenge and a focus of future work. The presence of the nitro group also influences the regioselectivity of electrophilic substitution reactions. nih.govmdpi.com

The nitrile group at the 3-position is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. researchgate.netresearchgate.net The electrophilic nature of the nitrile carbon makes it a target for nucleophilic attack. researchgate.net Future research will likely explore novel cycloaddition reactions and other transformations of the nitrile group to create fused heterocyclic systems and other complex structures.

The interplay between these three functional groups offers a rich field for discovering new reactivity pathways. For instance, tandem reactions that involve sequential transformations of two or more of these groups could lead to the rapid construction of highly complex molecules.

Integration of Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

The unambiguous characterization of complex molecules like this compound and its derivatives is paramount. Future research will increasingly rely on a suite of advanced spectroscopic and structural elucidation techniques to provide detailed insights into their three-dimensional structures and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural analysis. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for assigning the complex proton and carbon spectra of these polysubstituted quinolines. acs.orgclockss.org Studies on concentration-dependent chemical shifts can also provide valuable information about intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will be crucial for determining the elemental composition and fragmentation patterns of these compounds. researchgate.netmcmaster.canih.gov This information is vital for confirming molecular structures and identifying unknown derivatives.

X-ray crystallography provides the definitive method for determining the solid-state structure of molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. georgiasouthern.edumdpi.comresearchgate.netnih.govmdpi.com Obtaining single crystals of sufficient quality for X-ray diffraction will be a key objective in the study of this compound and its derivatives.

For chiral derivatives, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, will be essential for the separation and analysis of enantiomers. nih.govresearchgate.netresearchgate.netasianpubs.orggcms.cz

The integration of these techniques, often in combination with computational modeling, will provide a comprehensive understanding of the structure-property relationships of this class of compounds.

Application of Artificial Intelligence and Machine Learning in the Design and Prediction of Quinoline Properties

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. In the context of this compound, these computational tools will play a crucial role in accelerating the discovery and development of new derivatives with desired properties.

AI and ML algorithms can be trained on existing datasets of quinoline compounds to build predictive models for a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. These models can then be used to virtually screen large libraries of potential derivatives, identifying promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery and materials development pipelines.

Furthermore, generative AI models can be employed to design entirely new quinoline-based molecules with optimized properties. By learning the underlying rules of chemical structure and activity, these models can propose novel scaffolds that are likely to exhibit the desired characteristics.

The application of AI and ML will also extend to the prediction of reaction outcomes and the optimization of synthetic routes. By analyzing vast amounts of reaction data, these models can help chemists to identify the most efficient and sustainable pathways for the synthesis of complex quinoline derivatives.

The successful implementation of AI and ML in this field will depend on the availability of large, high-quality datasets. Therefore, a concerted effort to generate and curate experimental data on quinoline compounds will be essential for unlocking the full potential of these powerful computational tools.

Computational Design of Next-Generation Quinoline-Based Functional Materials and Research Probes

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific functions. For this compound, these methods will be instrumental in designing next-generation functional materials and research probes.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. arabjchem.org This information can be used to predict their behavior in different chemical environments and to design molecules with tailored electronic properties for applications in areas such as organic electronics.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of quinoline derivatives with biological targets, such as enzymes and receptors. nih.gov This is a crucial step in the design of new drugs and therapeutic agents. By understanding the key interactions between the molecule and its target, researchers can rationally design modifications to improve potency and selectivity.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in solution and in complex biological environments. arabjchem.org This information is essential for understanding their mechanism of action and for designing molecules with improved pharmacokinetic properties.

By combining these computational approaches, researchers can design novel quinoline-based molecules for a wide range of applications, including:

Functional Materials: Design of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Research Probes: Development of fluorescent probes for bioimaging and for studying biological processes.

Therapeutic Agents: Rational design of new drug candidates with improved efficacy and reduced side effects.

The synergy between computational design and experimental validation will be key to unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-nitroquinoline-3-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with quinoline precursors. A common approach is nitration followed by chloro-substitution and carbonitrile introduction. Key variables include:

- Catalysts : Palladium on carbon or acid catalysts (e.g., HNO₃/H₂SO₄ for nitration) .

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Controlled stepwise heating (e.g., 60–80°C for nitration, 100–120°C for cyanation) minimizes side reactions .

Optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of quinoline precursor to nitrating agent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 8.5–9.5 ppm) and nitrile/chloro groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 233.61 for C₁₀H₄ClN₃O₂) .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and substituent positions .

Purity assessment should include HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. How do electronic effects of nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 5 is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent chloro group at position 4. This facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols. Key considerations:

- Kinetic Studies : Track reaction rates under varying pH (e.g., basic conditions for deprotonation of nucleophiles) .

- DFT Calculations : Model charge distribution using Gaussian or ORCA software to predict regioselectivity .